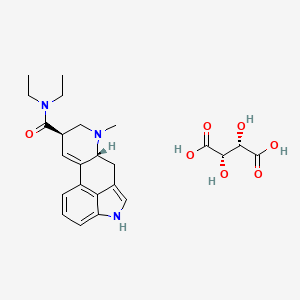

Lysergide tartrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Lysergide tartrate, also known as D-lysergic acid diethylamide bitartrate, is a semi-synthetic compound derived from the ergot alkaloids. It is primarily recognized for its potent psychoactive properties and is classified as a hallucinogen. The compound has gained attention for its potential therapeutic applications, particularly in treating mental health disorders such as Generalized Anxiety Disorder, for which it received breakthrough therapy status from the Food and Drug Administration in March 2024 . The molecular formula of lysergide tartrate is , with a molecular weight of approximately 473.5 g/mol .

- Formation of the indole structure: This involves the cyclization of tryptophan derivatives.

- Amide formation: The reaction between lysergic acid and diethylamine leads to the formation of lysergide.

- Tartrate salt formation: The final step involves neutralizing lysergide with tartaric acid to form lysergide tartrate .

Lysergide tartrate exhibits a complex pharmacological profile. It primarily acts as a serotonin receptor agonist, particularly at the 5-HT_2A receptor, which is associated with its hallucinogenic effects. Research indicates that it can activate serotonin, dopamine, and norepinephrine receptors, contributing to its psychoactive properties . The compound has been shown to induce perceptual changes and alterations in mood and cognition, making it a subject of interest in psychopharmacology.

The synthesis of lysergide tartrate can be achieved through various methods:

- Total Synthesis: Involves multiple steps starting from simple organic compounds to construct the complex structure of lysergide.

- Biosynthetic Pathways: Utilizing microbial fermentation processes to produce lysergic acid from natural sources followed by chemical modification to yield lysergide.

- Chemical Modification: Starting with lysergic acid and applying amination and salt formation techniques to produce the tartrate salt .

Lysergide tartrate is primarily researched for its potential applications in:

- Psychiatric Treatment: Investigated for use in treating anxiety disorders and depression.

- Psychedelic Therapy: Explored in clinical settings for its ability to facilitate therapeutic breakthroughs in patients with treatment-resistant conditions.

- Research Tool: Used in studies examining serotonin receptor mechanisms and neuropharmacology .

Interaction studies have revealed that lysergide tartrate can significantly affect neurotransmitter systems. It has been shown to interact with various receptors beyond serotonin, including dopamine receptors. This broad interaction profile may contribute to both its therapeutic effects and side effects. For instance, it can induce anxiety or paranoia in some users due to its potent psychoactive properties . Studies also indicate that co-administration with other substances can alter its pharmacokinetics and effects .

Lysergide tartrate shares structural similarities with several other compounds within the indole alkaloid family. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Lysergic Acid Diethylamide (LSD) | Most potent hallucinogen; widely studied for psychoactivity. | |

| Psilocybin | Naturally occurring psychedelic found in mushrooms; converts to psilocin in the body. | |

| N,N-Dimethyltryptamine (DMT) | Short-acting psychedelic; induces intense visual hallucinations. | |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | Known for powerful psychedelic experiences; distinct from LSD due to different receptor interactions. |

Uniqueness of Lysergide Tartrate

Lysergide tartrate's unique combination of potency, duration of action, and specific receptor interactions distinguishes it from other psychedelics. Its recent recognition in clinical research adds to its significance as a potential therapeutic agent .

Biotechnological Production Routes

Ergot Alkaloid Fermentation Techniques

The biotechnological production of lysergide tartrate relies primarily on the fermentation of Claviceps purpurea and related ergot-producing fungi [1]. This approach represents the most economically viable method for large-scale production, contributing to the annual global production of 10-15 tons of lysergic acid [1].

Modern fermentation techniques employ submerged culture systems that have been optimized through decades of industrial development. The fermentation process begins with the cultivation of Claviceps strains in controlled bioreactor environments. Key optimization parameters include osmotic pressure manipulation, achieved through the addition of water-soluble salts at concentrations of 5-50 grams per liter, which can increase alkaloid production by 5-10 fold compared to unsupplemented cultures [2].

The biosynthetic pathway in these fermentation systems initiates with L-tryptophan as the fundamental precursor. The process involves C4-prenylation of tryptophan with dimethylallyl diphosphate, catalyzed by dimethylallyl tryptophan synthase, followed by N-methylation using S-adenosyl-L-methionine [3]. Subsequent enzymatic transformations include oxidative cyclization, decarboxylation, and reduction steps that ultimately yield chanoclavine-I aldehyde as a key intermediate [3].

Recent advances in fermentation technology have focused on strain optimization and process engineering. Engineered Saccharomyces cerevisiae strains have been developed that can produce lysergic acid at titers reaching 509.8 mg/L in fed-batch fermentation systems [4]. These engineered systems incorporate specific gene deletions, such as SCH9 knockout, which enhances peroxisomal metabolism and cellular translation efficiency [4].

The industrial fermentation process typically operates at temperatures of 24-25°C with controlled pH maintenance between 3-5 and aeration rates of 0.5 volume per volume per minute [5]. Sugar concentrations of 20-40 grams per liter, preferentially sucrose, serve as the primary carbon source for alkaloid biosynthesis [5]. Fermentation cycles extend from 8-21 days depending on the specific strain and target alkaloid profile [5].

Stoll's Method and Amide Hydrolysis

Arthur Stoll's pioneering method, patented in 1918, established the foundation for industrial ergot alkaloid production [1]. This approach focuses on the efficient separation and purification of ergotamine tartrate from fermented triticale, which was subsequently implemented by Sandoz in 1921 [1].

The Stoll method involves the cultivation of Claviceps purpurea on cereal substrates, followed by extraction and purification procedures specifically designed for ergotamine tartrate isolation. The process begins with the alkaline adjustment of fermentation cultures to pH 11 using concentrated aqueous ammonium hydroxide, followed by multiple chloroform extractions [6].

The critical step in obtaining pure lysergic acid from ergotamine tartrate involves amide hydrolysis [1]. This process cleaves the amide bond linking lysergic acid to the tripeptide portion of ergotamine. Various hydrolysis conditions have been developed, including alkaline hydrolysis using potassium hydroxide in aqueous solutions, which can achieve quantitative conversion of ergotamine to lysergic acid [7].

Modern refinements of the Stoll method have incorporated hydrazinolysis techniques, which offer advantages in terms of reaction efficiency and product purification. Hydrazinolysis using hydrazine hydrate can achieve quantitative conversion of ergotamine to lysergic acid hydrazide within 20 minutes at 100°C [8]. The addition of hydrazinium chloride significantly enhances reaction yields and reduces reaction times, making this approach particularly suitable for industrial applications [8].

The hydrolysis process is further optimized through the use of microwave-assisted reactions and continuous processing techniques. These improvements have reduced reaction times from hours to minutes while maintaining high conversion efficiency. The resulting lysergic acid can be further converted to lysergide tartrate through standard salt formation procedures using tartaric acid under controlled conditions.

Total Synthesis Approaches

Woodward's Synthetic Pathway

Robert Burns Woodward's total synthesis of lysergic acid, achieved in 1956, represents a landmark accomplishment in organic chemistry and established the foundation for subsequent synthetic approaches [1]. This synthesis, conducted in collaboration with Edmund Kornfeld at Eli Lilly, demonstrated the feasibility of constructing the complex tetracyclic ergoline structure through purely synthetic means [9].

The Woodward approach begins with β-carboxyethylindole as the starting material, which undergoes a sequence of 15 synthetic transformations [1]. The strategy involves the initial formation of a tricyclic ketone intermediate, specifically 1-benzoyl-2,2a,3,4-tetrahydrobenzo[cd]indol-5(1H)-one, which contains three of the four rings present in lysergic acid [9].

The synthetic sequence commences with the protection of the indole nitrogen using benzoyl chloride under Schotten-Baumann conditions, followed by acid chloride formation using thionyl chloride. The key ring-forming step involves a Friedel-Crafts acylation using aluminum chloride in carbon disulfide, which constructs the tricyclic core structure [9].

A critical innovation in the Woodward synthesis involves the conversion of the ketone functionality to an unsaturated aldehyde through a Darzens reaction, followed by semicarbazide substitution and pyruvic acid residue incorporation [1]. This transformation enables the introduction of the nitrogen-containing side chain at the C4 position.

The tetracyclic ring system is completed through an aldol condensation reaction, which forms the D-ring characteristic of ergoline alkaloids. Subsequent functional group manipulations include cyanide substitution using sodium cyanide in anhydrous liquid hydrogen cyanide, followed by methanolysis to form the corresponding methyl ester [9].

The final step involves catalytic dehydrogenation using deactivated Raney nickel in the presence of sodium arsenate, which converts the dihydroindole system to the aromatic indole characteristic of lysergic acid [9]. This transformation is particularly challenging due to the sensitivity of the ergoline system to oxidative conditions.

Despite the low overall yield of 0.8%, Woodward's synthesis provided crucial insights into the structural requirements for ergoline construction and established many of the fundamental reactions used in subsequent synthetic approaches [1]. The synthesis confirmed the stereochemical assignments of the natural product and demonstrated the feasibility of total synthesis for complex indole alkaloids.

Kornfeld's Methodologies

Edmund Kornfeld's approach to lysergic acid synthesis, developed in 1954 at Eli Lilly in collaboration with R.B. Woodward, represents the first successful total synthesis of this important ergot alkaloid [10]. Kornfeld's methodology established several key principles that influenced subsequent synthetic efforts in the ergoline field.

The Kornfeld approach utilizes Uhle's ketone derivative as a central intermediate, specifically the α-amino derivative of 1-benzoyl-2,2a,3,4-tetrahydrobenzo[cd]indol-5(1H)-one [11]. This strategy involves the systematic construction of the tetracyclic ergoline core through a series of carefully orchestrated transformations.

The synthesis begins with the preparation of the tricyclic ketone through standard procedures, followed by the introduction of the amino functionality at the C4 position. This amino group installation represents a critical challenge in ergoline synthesis, as it must be accomplished without disrupting the sensitive indole system [11].

Kornfeld's methodology employs a Friedel-Crafts acylation as the key ring-forming reaction, utilizing aluminum chloride as the Lewis acid catalyst. This transformation constructs the benzoindole ring system in a single step, avoiding the need for complex multi-step ring formation sequences [10].

The D-ring closure in Kornfeld's approach involves an intramolecular aldol condensation, which forms the tetrahydropyridine ring characteristic of ergoline alkaloids. This cyclization reaction requires careful control of reaction conditions to avoid competing side reactions and maintain the integrity of the indole system [10].

Subsequent transformations include the introduction of the carboxylic acid functionality at the C8 position through cyanide substitution followed by hydrolysis. The final dehydrogenation step utilizes palladium on carbon to convert the dihydroindole intermediate to the aromatic indole system [10].

Kornfeld's methodology demonstrated that systematic synthetic planning could overcome the challenges posed by the complex ergoline structure. The approach established precedents for many of the reactions used in later synthetic work and provided important insights into the reactivity patterns of ergoline intermediates.

Baillarge Group Synthetic Routes

The Baillarge group, led by M. Julia, developed an innovative approach to lysergic acid synthesis that utilized aryne cyclization as a key transformation [1]. This methodology, developed in the 1970s, represented a significant departure from earlier synthetic strategies and demonstrated the utility of aryne chemistry in complex natural product synthesis.

The Baillarge approach begins with the preparation of a tricyclic system through the condensation of 5-bromoisatin with methyl 6-methylnicotinate [1]. This transformation creates a substituted isatin-nicotinate adduct that serves as the foundation for subsequent ring-forming reactions.

The key innovation in the Baillarge synthesis involves the use of aryne cyclization to construct the tetracyclic ergoline core. This transformation occurs through the generation of an aryne intermediate from the bromoisatin system, followed by intramolecular cyclization with the nicotinate moiety [1].

The synthetic sequence includes the reduction of the double bond system using zinc in acetic acid, followed by diborane reduction to obtain a saturated indoline system. The amine functionality is protected through acetylation, providing compound stability during subsequent transformations [1].

A critical step in the Baillarge synthesis involves the methylation of the protected intermediate using methyl iodide, followed by reduction with potassium borohydride. This transformation converts the aromatic pyridine ring to an α,β-unsaturated ester system, creating the necessary functionality for cyclization [1].

The cyclization reaction proceeds through treatment with sodium amide in liquid ammonia under reflux conditions. Notably, this reaction shows complete stereoselectivity, with cyclization occurring only for the (S)-isomer with a yield of 36% [1]. The resulting product is methyl N-acetyl-2,3-dihydrolysergate, which represents the protected form of the Woodward intermediate.

The Baillarge methodology demonstrated the feasibility of using aryne chemistry for complex polycyclic construction and provided an alternative strategic approach to ergoline synthesis. The stereoselectivity observed in the cyclization reaction offered insights into the conformational requirements for successful ring formation in the ergoline system.

Rebek's Tryptophan-Based Synthesis

Julius Rebek's research group developed a unique approach to lysergic acid synthesis that utilized the natural amino acid tryptophan as the starting material [1]. This methodology, developed in the 1980s, represented a biomimetic approach that paralleled the natural biosynthetic pathway while employing synthetic transformations.

The Rebek synthesis begins with tryptophan as the starting material, which undergoes conversion to a tricyclic ketone through treatment with acetic anhydride and aluminum chloride [1]. This transformation creates the basic tricyclic framework while introducing the amino functionality at the C4 position, taking advantage of the natural amino acid structure.

The synthetic strategy involves the formation of a spiro-lactone intermediate through oxidative cyclization of the ketone. This transformation creates a bridged bicyclic system that serves as a precursor for the tetracyclic ergoline core [1].

The spiro-lactone undergoes methylation using sodium hydride and methyl iodide, followed by hydrobromination to introduce the necessary functionality for ring closure. The subsequent transformations involve a three-stage sequence that constructs the pentacyclic lactone structure [1].

The D-ring formation in the Rebek synthesis utilizes a lactone ring-opening strategy combined with dehydration to generate the tetrahydropyridine ring. This approach avoids the need for complex aldol condensation reactions and provides a more direct route to the tetracyclic system [1].

The final transformations involve the conversion of the lactone to the corresponding ester through treatment with thionyl chloride, followed by dehydration to form the olefin. Oxidation under mild conditions provides access to both isolysergic and lysergic acid esters as an epimeric mixture [1].

The Rebek methodology demonstrated the advantages of using natural amino acids as starting materials for alkaloid synthesis. The approach provided insights into the relationship between natural biosynthetic pathways and synthetic strategies, establishing principles that have influenced subsequent work in the ergoline field.

Modern Industrial Production Techniques

Contemporary industrial production of lysergide tartrate has evolved significantly from the early fermentation methods, incorporating advanced biotechnological approaches and process optimization strategies. Modern industrial techniques focus on maximizing yield, improving process efficiency, and ensuring consistent product quality while maintaining economic viability.

The current industrial landscape utilizes engineered microbial systems, particularly modified Saccharomyces cerevisiae strains that have been genetically optimized for ergot alkaloid production [4]. These engineered systems incorporate specific gene modifications, including SCH9 knockout strains that demonstrate enhanced peroxisomal metabolism and improved cellular translation efficiency [4].

Advanced fermentation technologies employ sophisticated bioreactor systems with precise environmental control. Modern industrial fermentors operate with capacities ranging from 50 liters to 1000 liters, utilizing fed-batch fermentation strategies that can achieve lysergic acid titers of 509.8 mg/L [4]. These systems incorporate real-time monitoring of critical parameters including dissolved oxygen, pH, temperature, and nutrient levels.

Process intensification techniques have been implemented to improve overall production efficiency. Continuous processing methodologies replace traditional batch operations, providing consistent product quality and reduced production times. Flow chemistry applications enable precise control of reaction conditions and improved mass transfer characteristics [12].

Modern industrial production also incorporates advanced downstream processing techniques. Hydrazinolysis-based purification methods have been optimized to achieve quantitative conversion within 20 minutes at 100°C, significantly reducing processing times compared to traditional methods [12]. These techniques utilize hydrazinium chloride as a catalyst to enhance reaction rates and improve overall yields.

Quality control systems in modern industrial production employ sophisticated analytical techniques including high-performance liquid chromatography coupled with mass spectrometry for real-time monitoring of product formation and purity. These systems enable rapid feedback control and process optimization during production runs [12].

Environmental sustainability has become a critical consideration in modern industrial production. Green chemistry principles are applied through the use of renewable substrates, minimization of waste generation, and implementation of closed-loop processing systems. Biocatalytic conversions replace traditional chemical transformations where possible, reducing environmental impact and improving process sustainability [13].

Recent Advances in Synthetic Efficiency

Recent developments in lysergide tartrate synthesis have focused on addressing the fundamental challenges of low yields, complex multi-step sequences, and harsh reaction conditions that have historically limited the practical utility of total synthesis approaches. These advances incorporate cutting-edge methodologies from organometallic chemistry, biotechnology, and process engineering.

Palladium-catalyzed domino cyclization reactions represent a significant advancement in synthetic methodology, enabling the direct construction of the tetracyclic ergoline core in a single transformation [14]. These reactions utilize palladium(0) catalysts to promote sequential bond-forming reactions that create multiple rings simultaneously, achieving 2-3 fold improvements in overall synthetic efficiency compared to traditional stepwise approaches.

The development of enantioselective total synthesis methodologies has addressed the stereochemical challenges inherent in ergoline construction. Modern approaches utilize chiral auxiliaries and asymmetric catalysis to achieve high enantiomeric excess in key synthetic transformations [14]. These methodologies enable the direct synthesis of enantiomerically pure lysergic acid, avoiding the need for classical resolution techniques.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating key transformations in ergoline synthesis. Microwave heating provides rapid and uniform heating, enabling reactions to proceed under milder conditions with reduced reaction times. This technology has been particularly effective for cyclization reactions and functional group transformations that traditionally require extended heating periods [15].

Metabolic engineering approaches have revolutionized the biotechnological production of lysergide tartrate. Advanced gene editing techniques, including CRISPR-Cas9 systems, enable precise modification of biosynthetic pathways in microbial hosts. These modifications can redirect metabolic flux toward desired products and eliminate competing pathways that reduce overall yields [4].

Flow chemistry applications have introduced new possibilities for continuous synthesis of ergoline alkaloids. These systems enable precise control of reaction conditions, improved mass transfer, and enhanced safety for reactions involving hazardous reagents. Flow chemistry also facilitates the telescoping of multiple synthetic steps, reducing isolation and purification requirements [16].

Computational chemistry and machine learning approaches are increasingly being applied to optimize synthetic routes and predict optimal reaction conditions. These methodologies enable the rapid screening of potential synthetic strategies and the identification of improved reaction conditions without extensive experimental work [17].

Biocatalytic approaches have gained prominence as sustainable alternatives to traditional chemical transformations. Engineered enzymes can catalyze specific transformations under mild conditions with high selectivity, reducing the need for protective groups and harsh reaction conditions. These approaches are particularly valuable for the construction of complex stereochemical arrays characteristic of ergoline alkaloids [13].

The integration of these advanced methodologies has led to significant improvements in synthetic efficiency. Modern synthetic routes can achieve overall yields exceeding 10%, representing more than a ten-fold improvement over historical approaches. These advances are making total synthesis increasingly competitive with biotechnological production methods for specialized applications requiring high purity or specific structural modifications.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Walker EA, Foley JJ. Acquisition session length modulates consolidation effects produced by 5-HT2C ligands in a mouse autoshaping-operant procedure. Behav Pharmacol. 2010 Mar;21(2):83-9. doi: 10.1097/FBP.0b013e328337bde7. PubMed PMID: 20177374.

3: Favretto D, Frison G, Vogliardi S, Ferrara SD. Highly specific quantification of ergotamine in urine, blood, and hair samples by liquid chromatography-tandem mass spectrometry. Ther Drug Monit. 2007 Jun;29(3):325-32. PubMed PMID: 17529890.

4: Aloyo VJ, Dave KD, Rahman T, Harvey JA. Selective and divergent regulation of cortical 5-HT(2A) receptors in rabbit. J Pharmacol Exp Ther. 2001 Dec;299(3):1066-72. PubMed PMID: 11714896.

5: Romano AG, Hood H, Harvey JA. Dissociable effects of the 5-HT(2) antagonist mianserin on associative learning and performance in the rabbit. Pharmacol Biochem Behav. 2000 Sep;67(1):103-10. PubMed PMID: 11113489.

6: Mongeau R, Weiss M, de Montigny C, Blier P. Effect of acute, short- and long-term milnacipran administration on rat locus coeruleus noradrenergic and dorsal raphe serotonergic neurons. Neuropharmacology. 1998 Jul;37(7):905-18. PubMed PMID: 9776386.

7: Lewis MM, Watts VJ, Lawler CP, Nichols DE, Mailman RB. Homologous desensitization of the D1A dopamine receptor: efficacy in causing desensitization dissociates from both receptor occupancy and functional potency. J Pharmacol Exp Ther. 1998 Jul;286(1):345-53. PubMed PMID: 9655879.

8: Monte AP, Marona-Lewicka D, Lewis MM, Mailman RB, Wainscott DB, Nelson DL, Nichols DE. Substituted naphthofurans as hallucinogenic phenethylamine-ergoline hybrid molecules with unexpected muscarinic antagonist activity. J Med Chem. 1998 Jun 4;41(12):2134-45. PubMed PMID: 9622555.

9: Monte AP, Waldman SR, Marona-Lewicka D, Wainscott DB, Nelson DL, Sanders-Bush E, Nichols DE. Dihydrobenzofuran analogues of hallucinogens. 4. Mescaline derivatives. J Med Chem. 1997 Sep 12;40(19):2997-3008. PubMed PMID: 9301661.

10: Monte AP, Marona-Lewicka D, Parker MA, Wainscott DB, Nelson DL, Nichols DE. Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. J Med Chem. 1996 Jul 19;39(15):2953-61. PubMed PMID: 8709129.

11: Oberlender R, Ramachandran PV, Johnson MP, Huang X, Nichols DE. Effect of a chiral 4-alkyl substituent in hallucinogenic amphetamines. J Med Chem. 1995 Sep 1;38(18):3593-601. PubMed PMID: 7658446.

12: Monte AP, Marona-Lewicka D, Kanthasamy A, Sanders-Bush E, Nichols DE. Stereoselective LSD-like activity in a series of d-lysergic acid amides of (R)- and (S)-2-aminoalkanes. J Med Chem. 1995 Mar 17;38(6):958-66. PubMed PMID: 7699712.

13: Marona-Lewicka D, Nichols DE. Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. Eur J Pharmacol. 1994 Jun 2;258(1-2):1-13. PubMed PMID: 7925587.

14: Huang X, Marona-Lewicka D, Pfaff RC, Nichols DE. Drug discrimination and receptor binding studies of N-isopropyl lysergamide derivatives. Pharmacol Biochem Behav. 1994 Mar;47(3):667-73. PubMed PMID: 8208787.

15: Oberlender R, Pfaff RC, Johnson MP, Huang XM, Nichols DE. Stereoselective LSD-like activity in d-lysergic acid amides of (R)- and (S)-2-aminobutane. J Med Chem. 1992 Jan 24;35(2):203-11. PubMed PMID: 1732537.

16: Nichols DE, Snyder SE, Oberlender R, Johnson MP, Huang XM. 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. J Med Chem. 1991 Jan;34(1):276-81. PubMed PMID: 1992127.

17: Nichols DE, Brewster WK, Johnson MP, Oberlender R, Riggs RM. Nonneurotoxic tetralin and indan analogues of 3,4-(methylenedioxy)amphetamine (MDA). J Med Chem. 1990 Feb;33(2):703-10. PubMed PMID: 1967651.

18: Larson AA, Igwe OJ, Seybold VS. Effects of lysergic acid diethylamide (LSD) and adjuvant-induced inflammation on desensitization to and metabolism of substance P in the mouse spinal cord. Pain. 1989 Jun;37(3):365-73. PubMed PMID: 2474144.

19: Winter JC, Petti DT. The effects of 8-hydroxy-2-(di-n-propylamino)tetralin and other serotonergic agonists on performance in a radial maze: a possible role for 5-HT1A receptors in memory. Pharmacol Biochem Behav. 1987 Aug;27(4):625-8. PubMed PMID: 2958885.

20: Nichols DE, Hoffman AJ, Oberlender RA, Jacob P 3rd, Shulgin AT. Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class. J Med Chem. 1986 Oct;29(10):2009-15. PubMed PMID: 3761319.